molecular formula C8H10N6O2S B10909062 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10909062
M. Wt: 254.27 g/mol
InChI Key: DNTAKEHYHSXDEI-UHFFFAOYSA-N
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Description

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, incorporating both a 1,3,4-thiadiazole and a nitro-substituted pyrazole ring in its structure. Compounds featuring the 1,3,4-thiadiazole scaffold are extensively investigated for their diverse biological activities, which include potent antimicrobial and anti-tubercular properties . The structural motif of a pyrazole ring linked to a 1,3,4-thiadiazole amine is recognized as a privileged structure in the discovery of novel anti-tuberculosis agents . The presence of the 1,3,4-thiadiazole ring is associated with strong aromaticity and in vivo stability, while its ability to engage in hydrogen bonding and hydrophobic interactions makes it a valuable pharmacophore for binding with biological targets . This compound is intended for use in exploratory biological screening, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

5-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10N6O2S/c1-4-6(14(15)16)3-13(12-4)5(2)7-10-11-8(9)17-7/h3,5H,1-2H3,(H2,9,11)

InChI Key

DNTAKEHYHSXDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Hydrazide-Isothiocyanate Cyclocondensation

The most widely reported method involves the cyclocondensation of hydrazide derivatives with isothiocyanates to form the 1,3,4-thiadiazole ring. For example, Intermediate 61 (this compound) was synthesized by reacting 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethylhydrazine with methyl isothiocyanate in anhydrous DMF under reflux (72 hours, 110°C). The crude product was purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 68% of the target compound. Key challenges include controlling nitro group stability under basic conditions and minimizing byproducts from competing thiourea formations.

Nucleophilic Substitution on Preformed Thiadiazole Cores

Alternative approaches functionalize preassembled 1,3,4-thiadiazole scaffolds. Patent WO2010118852A1 details the reaction of 5-chloro-1,3,4-thiadiazol-2-amine with 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethanol in the presence of NaH (THF, 0°C to room temperature, 12 hours). This method achieved 54% yield but required rigorous exclusion of moisture to prevent hydrolysis. Comparative studies indicate that electron-withdrawing nitro groups on the pyrazole ring reduce nucleophilic displacement efficiency by destabilizing the transition state.

Multi-Component Reactions (MCRs)

Recent innovations employ MCRs to streamline synthesis. A domino double 1,3-dipolar cycloaddition between nitrile imines and Erlenmeyer thioazlactones generated N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines, which were subsequently functionalized with nitro groups. While this route offers atom economy (78% yield), scalability is limited by the need for high-pressure conditions and specialized catalysts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents vary by method:

  • Polar aprotic solvents (DMF, DMSO) : Enhance cyclocondensation rates but risk nitro group reduction at temperatures >120°C.

  • THF/EtOAc mixtures : Preferred for nucleophilic substitutions due to improved solubility of inorganic bases (e.g., NaH).

  • Toluene : Used in MCRs to facilitate azeotropic water removal and prevent intermediate degradation.

Temperature profiling revealed that maintaining reactions at 60–80°C during cyclocondensation minimizes side reactions while ensuring complete conversion.

Catalytic Systems

  • Triethylamine (Et₃N) : Critical for deprotonating hydrazide intermediates in cyclocondensation (1.2 equiv. yields 84% purity).

  • Palladium on carbon (Pd/C) : Tested for nitro group reduction but found incompatible with thiadiazole stability.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 6.98 (s, 2H, NH₂), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.89 (s, 3H, NO₂-adjacent CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (C=N), 1345 cm⁻¹ (asymmetric NO₂).

  • HRMS (ESI+) : m/z calcd for C₉H₁₁N₇O₂S [M+H]⁺ 290.0764, found 290.0767.

X-ray Crystallography

Single-crystal analysis confirmed the anti conformation of the ethyl bridge between thiadiazole and pyrazole rings, with dihedral angles of 112.3° between the heterocycles.

Industrial-Scale Production Challenges

Purification Hurdles

  • Column chromatography : Necessary for lab-scale isolation but economically unfeasible for kilogram quantities. Patent US10351556B2 proposes alternative crystallization from ethanol/water (7:3) with 92% recovery.

  • Byproduct Management : Nitro reduction byproducts (e.g., amine derivatives) require careful pH control during workup.

Yield Optimization Strategies

ParameterLab Scale (mg)Pilot Scale (kg)
Reaction Time72 hours48 hours
Temperature110°C95°C
Solvent Volume (L)0.5200
Final Yield68%61%

Scaling reactions beyond 10 kg resulted in yield drops due to inefficient heat transfer and localized reagent concentrations.

Applications and Derivatives

Antimicrobial Activity

Analogues with 5-alkenyl/hydroxyalkenyl chains exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus, though the nitro-substituted variant showed reduced potency (MIC = 32 µg/mL).

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = −9.8 kcal/mol) to InhA enoyl-ACP reductase, a tuberculosis drug target, via hydrogen bonds with Thr196 and hydrophobic interactions with the pyrazole ring .

Chemical Reactions Analysis

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₉H₁₁N₇O₂S 281.3 3-Methyl-4-nitro-pyrazole, ethyl linker Nitro group enhances electrophilicity
GSK613 (InhA inhibitor) C₁₇H₁₄ClFN₈S 424.86 2-Chloro-6-fluoro-benzyl, methyl-pyrazole Halogenated aromatic moiety for target binding
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine C₁₀H₈N₄S 216.26 Indole ring Planar heterocycle for kinase inhibition
Quinazoline derivative (GSK-3β inhibitor) C₂₂H₁₈N₆O₂S 430.48 Quinazoline-oxy-methyl Bulky substituent for enzyme selectivity
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine C₇H₅N₅S 191.21 Pyridine ring Hydrogen-bonding capability with viral proteases

Key Observations :

  • The nitro group in the target compound distinguishes it from methyl- or halogen-substituted pyrazoles in analogs like GSK613.
  • Bulky substituents (e.g., quinazoline in ) increase molecular weight and may improve target selectivity but reduce solubility.

Key Observations :

  • The target compound’s nitro-pyrazole moiety may confer unique interactions with bacterial targets (e.g., InhA or PheRS), similar to GSK613 and compounds in .
  • Indole- or pyridine-substituted thiadiazoles exhibit antiviral/anticancer activity via heterocycle-mediated binding .

ADMET and Solubility Considerations

  • Nitro Groups : May improve metabolic stability but pose toxicity risks (e.g., nitro-reduction to reactive amines) .
  • LogP Values : Predicted to be moderate (~2.5–3.5) based on substituent hydrophobicity, suggesting reasonable membrane permeability.

Biological Activity

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its efficacy against various cancer cell lines, potential mechanisms of action, and comparative studies with other related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for its potential pharmacological properties. The presence of the nitro group and the ethyl chain contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have shown significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4iMCF-70.28Induces apoptosis
4eMCF-75.36Cell cycle arrest
4cHL-609.6Down-regulates MMP2 and VEGFA

The compound showed promising results in inducing apoptotic cell death in these cancer cells, suggesting that it may act as a potential anticancer agent through mechanisms such as cell cycle arrest and apoptosis induction .

Acaricidal and Insecticidal Activities

Beyond anticancer properties, derivatives of thiadiazoles have demonstrated notable acaricidal and insecticidal activities. For example, a study indicated that certain thiadiazole-containing pyrazole oximes exhibited high efficacy against pests:

CompoundTarget PestActivity (%) at 50 µg/mL
8mTetranychus cinnabarinus80
8fAphis craccivora100
8rPlutella xylostella100

These findings suggest that compounds similar to this compound could be explored for agricultural applications as effective pest control agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is crucial for its anticancer activity.
  • Cell Cycle Arrest : Compounds that cause cell cycle arrest at specific phases can prevent tumor growth effectively.
  • Inhibition of Matrix Metalloproteinases (MMPs) : Down-regulating MMPs can hinder cancer cell invasion and metastasis.

Case Studies

In a comparative study involving various thiadiazole derivatives, the structure-activity relationship was analyzed to determine how modifications influenced biological activity. For example:

  • Substituting different groups on the thiadiazole ring significantly altered the IC50 values against cancer cell lines.
  • The introduction of lipophilic groups enhanced the anticancer efficacy by improving cellular uptake.

Q & A

Q. What are the recommended synthetic strategies for preparing 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer: The synthesis of thiadiazole derivatives often involves cyclocondensation reactions. For example, analogous compounds have been prepared using hydrazide precursors reacted with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core . Subsequent functionalization, such as alkylation or nitro-group introduction, can be achieved via nucleophilic substitution or nitration reactions. A reflux setup with POCl₃ as a catalyst has been effective for introducing ethyl-nitro-pyrazole substituents in similar structures .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer: Analytical techniques include:
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and integration ratios.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects and bond angles, as demonstrated for structurally related thiadiazoles .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Prioritize in vitro assays based on structural analogs:
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Target enzymes like acetylcholinesterase or kinases using spectrophotometric methods.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio). Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions by simulating transition states and intermediates . For example, POCl₃-mediated reactions may require strict moisture control to avoid side products .

Q. What computational methods are suitable for predicting its mechanism of action?

  • Methodological Answer:
  • Molecular docking : Screen against protein targets (e.g., bacterial enzymes, cancer-related receptors) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) simulations : Assess binding stability and conformational changes over 100+ ns trajectories.
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .

Q. How should researchers address contradictory bioactivity data in literature?

  • Methodological Answer: Conduct meta-analyses to identify trends across studies. For example:
  • Compare assay protocols (e.g., differences in bacterial strains or cell lines).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
  • Replicate experiments under standardized conditions to isolate variables .

Q. What strategies can elucidate the role of the nitro group in bioactivity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with nitro-group replacements (e.g., -NH₂, -CF₃) and compare bioactivity.
  • Electrochemical assays : Measure redox potentials to assess nitro-group reduction potential, a key factor in prodrug activation.
  • Vibrational spectroscopy (FTIR/Raman) : Identify nitro-group interactions with biological targets .

Experimental Design Considerations

Q. How to design a stability study under physiological conditions?

  • Methodological Answer:
  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
  • Light/thermal stability : Expose to UV-Vis light or elevated temperatures (40–60°C) and track changes using TLC or NMR .

Q. What techniques confirm intermolecular interactions in crystallographic studies?

  • Methodological Answer:
  • Hirshfeld surface analysis : Quantify close contacts (e.g., H-bonding, π-π stacking) in crystal lattices.
  • Electron density maps : Resolve disorder or solvent molecules using high-resolution X-ray data (≤ 0.8 Å) .

Data Conflict Resolution

Q. How to reconcile discrepancies in reported synthetic yields?

  • Methodological Answer:
  • Reproduce procedures with strict control of variables (e.g., reagent purity, inert atmosphere).
  • In situ monitoring : Use techniques like ReactIR to track reaction progress and identify intermediates.
  • Scale-down experiments : Test microfluidic or microwave-assisted synthesis for improved reproducibility .

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